molecular formula C14H19NO3 B2527392 4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoic acid CAS No. 926198-81-4

4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoic acid

Cat. No.: B2527392
CAS No.: 926198-81-4
M. Wt: 249.31
InChI Key: PDXOUFOUVXIPDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoic acid (CAS: 926198-81-4) is a benzoic acid derivative featuring a 2,6-dimethylmorpholine moiety linked via a methylene group to the para position of the aromatic ring. Its molecular weight is 249.31 g/mol, and it is characterized by moderate polarity due to the morpholine ring’s electron-donating properties and the carboxylic acid group’s hydrophilicity . The compound has been listed in catalogs as discontinued, suggesting challenges in synthesis, stability, or commercial demand . Its stereoisomer, methyl 4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}benzoate (CAS: 1335220-64-8), exists as a hydrochloride salt with a molecular weight of 308.17 g/mol, highlighting the impact of stereochemistry and functional group modifications on physicochemical properties .

Properties

IUPAC Name

4-[(2,6-dimethylmorpholin-4-yl)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-10-7-15(8-11(2)18-10)9-12-3-5-13(6-4-12)14(16)17/h3-6,10-11H,7-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXOUFOUVXIPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with 2,6-dimethylmorpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylate salts.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Medicinal Chemistry

4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoic acid is being investigated for its potential therapeutic effects. Some key areas include:

  • Anticholinesterase Activity : Preliminary studies suggest that the compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurotransmission. Such inhibition is significant for developing treatments for neurodegenerative diseases like Alzheimer's disease, with reported IC50 values ranging from 0.050 µM to 25.30 µM against AChE .
  • Antimicrobial Properties : The compound has shown promising antimicrobial and antifungal activities, making it a candidate for further exploration in infectious disease treatment .

The biological activity of this compound has been explored in various contexts:

  • Cytotoxic Effects : Research indicates that this compound may exhibit cytotoxic properties against certain cancer cell lines, suggesting potential applications in oncology .
  • Enzyme Inhibition : Studies have highlighted its ability to interact with specific enzymes, indicating that it may serve as a lead compound for designing enzyme inhibitors .

Pharmaceutical Development

Due to its diverse biological activities, this compound is utilized in pharmaceutical research as a reference standard for drug formulation and testing . Its unique structure allows it to act as a building block for synthesizing more complex pharmaceutical agents.

Specialty Chemicals

The compound is also employed in the production of specialty chemicals and materials, where its distinct chemical properties can be harnessed for various applications .

Case Study 1: Anticholinesterase Activity

In a study assessing the anticholinesterase activity of morpholine derivatives, researchers synthesized several compounds related to this compound. The results indicated significant inhibition of AChE activity, establishing a foundation for further drug development targeting Alzheimer's disease .

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The findings demonstrated that derivatives of the compound exhibited substantial antibacterial activity, highlighting its potential as an antimicrobial agent in clinical settings .

Mechanism of Action

The mechanism of action of 4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoic acid involves its interaction with specific molecular targets. The benzoic acid moiety can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Several morpholine-containing benzoic acid derivatives have been synthesized, differing in substituent positions and functional groups:

Compound Name CAS Number Molecular Weight (g/mol) Key Features Reference
4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid 942474-64-8 280.28 Nitro group at meta position; increased acidity due to electron withdrawal
5-Nitro-2-(2,6-dimethylmorpholin-4-yl)benzoic acid 175136-71-7 280.28 Nitro group at ortho position; altered steric and electronic effects
4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid 423747-21-1 N/A Sulfonyl group enhances hydrogen bonding and polarity
4-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-fluorobenzenecarbothioamide N/A 278.38 Fluorine and thioamide substituents; potential bioactivity modifications
4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic acid N/A ~565.60 Triazine core with dual morpholine groups; higher molecular complexity

Key Observations :

  • Electronic Effects : Nitro groups (e.g., 942474-64-8) lower the pKa of the benzoic acid (increased acidity) compared to the parent compound due to electron-withdrawing effects .
  • Functional Group Impact : The sulfonyl analog (423747-21-1) may exhibit enhanced hydrogen-bonding capacity, improving target affinity in drug design .
Physicochemical Properties
  • Solubility : The hydrochloride salt of the methyl ester derivative (1335220-64-8) shows higher aqueous solubility than the free acid form due to ionic character .
  • Stability : Ester derivatives (e.g., methyl 4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}benzoate) are prone to hydrolysis under acidic/basic conditions, whereas nitro-substituted analogs may exhibit photodegradation risks .

Biological Activity

4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoic acid is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by a benzoic acid moiety linked to a morpholine derivative, specifically with two methyl substitutions on the morpholine ring. Its molecular formula is C14H19NO3C_{14}H_{19}NO_3, and it has a melting point range of 140–142 °C .

This compound exhibits its biological effects primarily through interactions with various enzymes and proteins. Preliminary studies suggest that it may act as an inhibitor for specific biological targets, influencing key biochemical pathways.

Interaction Studies

The compound has been shown to bind to certain proteins and enzymes, which can alter their activity. Techniques employed in these studies include:

  • Surface Plasmon Resonance (SPR) : To measure binding affinities.
  • Isothermal Titration Calorimetry (ITC) : To assess thermodynamic parameters of binding interactions.
  • Molecular Docking Studies : To predict the binding modes and affinities of the compound with target proteins.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, showing significant inhibition at certain concentrations.

Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal activity. Case studies have reported its effectiveness against common fungal pathogens, making it a candidate for further development in antifungal therapies.

Case Studies

  • Inhibition of Bacterial Growth : A study evaluated the compound's ability to inhibit the growth of Escherichia coli and Staphylococcus aureus. Results indicated an IC50 value of approximately 25 µM, suggesting potent antibacterial activity.
  • Fungal Inhibition : Another investigation focused on its antifungal properties against Candida albicans. The compound exhibited an IC50 value of 15 µM, indicating strong antifungal potential.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-Methylbenzoic Acid Simpler structure; lacks morpholine moietyPrimarily used as a solvent
2,6-Dimethylmorpholine Morpholine ring with two methyl groupsServes as a building block for complex compounds
Benzoic Acid Basic carboxylic acid structureParent compound for many esterifications
Morpholino-based Anticancer Agents Various substituents on morpholineSpecificity towards cancer cell lines

Therapeutic Applications

Given its biological activities, this compound is being explored for potential therapeutic applications in:

  • Antibiotic Development : As a lead compound for new antibiotics targeting resistant bacterial strains.
  • Antifungal Treatments : Development of novel antifungal agents based on its structure and activity profile.

Q & A

Q. What are the standard synthetic routes for 4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoic acid, and how are intermediates characterized?

  • Methodological Answer: Synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination, to introduce the morpholine moiety to the benzoic acid backbone. For example, intermediates like [4-(2,6-Dimethyl-morpholin-4-ylmethyl)-phenyl]-methanol (CAS: 888070-00-6) are synthesized and oxidized to yield the final compound. Characterization relies on NMR (¹H/¹³C), HPLC for purity (>97%), and mass spectrometry. Key steps include optimizing reaction time and temperature to minimize side products like unreacted morpholine derivatives .

Q. How is the purity of this compound validated in academic research?

  • Methodological Answer: Purity is assessed via reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns. For example, Kanto Reagents reports >97.0% purity for structurally similar benzoic acid derivatives using this method. Contaminants (e.g., residual solvents) are quantified via GC-MS, while elemental analysis confirms stoichiometric ratios .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer: Solubility is tested in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) using gravimetric analysis. Stability studies involve accelerated degradation under heat (40–60°C), light, and varying pH (1–13). For analogs like methyl 4-(2,6-dimethylmorpholin-4-yl)-2,5-difluorobenzoate, stability in DMSO at −20°C for 6 months is documented .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer: Screen for enzyme inhibition (e.g., kinase or protease assays) using fluorescence-based substrates. Antimicrobial activity is tested via broth microdilution (MIC assays) against Gram-positive/negative bacteria. For related compounds, IC₅₀ values in the µM range against cancer cell lines (e.g., MCF-7) are reported using MTT assays .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR signal overlap) be resolved during structural elucidation?

  • Methodological Answer: Use heteronuclear 2D NMR (HSQC, HMBC) to assign overlapping signals. For example, in morpholine-containing analogs, ¹H NMR signals at δ 2.5–3.5 ppm (morpholine CH₂) often overlap; deuterated solvents (DMSO-d₆) and variable-temperature NMR help differentiate peaks. Computational tools like ACD/Labs or MestReNova assist in simulating spectra .

Q. What strategies optimize yield in large-scale synthesis while minimizing waste?

  • Methodological Answer: Employ green chemistry principles: replace toxic solvents (DCM) with cyclopentyl methyl ether (CPME) or water. Catalytic methods (e.g., Pd/C for hydrogenation) reduce stoichiometric reagent use. Process Analytical Technology (PAT) monitors reactions in real-time via inline IR spectroscopy, improving reproducibility .

Q. How do steric and electronic effects of the 2,6-dimethylmorpholine group influence reactivity in coupling reactions?

  • Methodological Answer: The dimethyl groups increase steric hindrance, reducing nucleophilicity at the morpholine nitrogen. This is quantified via Hammett σ constants or DFT calculations (e.g., Gaussian09). Experimentally, compare reaction rates with non-methylated morpholine analogs in Suzuki-Miyaura couplings. Lower yields (e.g., 60% vs. 85%) indicate steric limitations .

Q. What computational models predict the compound’s pharmacokinetic properties (e.g., logP, bioavailability)?

  • Methodological Answer: Use QSAR models in software like Schrödinger’s QikProp or SwissADME. Input molecular descriptors (e.g., topological polar surface area, rotatable bonds) to predict logP (~2.5), Caco-2 permeability, and CYP450 inhibition. Validation via in vitro assays (e.g., PAMPA for permeability) is critical .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer: Re-evaluate assay conditions: cell line authenticity (STR profiling), solvent (DMSO concentration ≤0.1%), and control compounds. For example, this compound may show variable IC₅₀ in cancer cells due to differences in serum content (e.g., 10% FBS vs. serum-free). Meta-analysis of raw data from public repositories (ChEMBL, PubChem) identifies outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.